3-Hydroxyisoquinoline

Tautomerism Solvent Effects Molecular Spectroscopy

Select 3-Hydroxyisoquinoline (CAS 7651-81-2) for its unrivaled solvent-dependent lactim-lactam tautomerism, a property absent in isomeric hydroxyisoquinolines. This ensures precise nucleophilic selectivity in synthesis and distinct phosphodiesterase inhibition profiles crucial for CNS-targeted SAR studies. With a reliable melting point of 192–194°C for QC verification, source the 99% purity compound that eliminates the experimental variability inherent in generic substitutions.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 7651-81-2
Cat. No. B109430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyisoquinoline
CAS7651-81-2
Synonyms3-Isoquinolinol;  3(2H)-Isoquinolinone;  3(2H)-Isoquinolone
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=O)NC=C2C=C1
InChIInChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-6H,(H,10,11)
InChIKeyGYPOFOQUZZUVQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyisoquinoline (CAS 7651-81-2) Procurement Guide: Core Properties and Research Utility


3-Hydroxyisoquinoline (CAS 7651-81-2) is a heterocyclic aromatic compound with the molecular formula C9H7NO and a molecular weight of 145.16 g/mol . It is a non-nucleoside inhibitor of cyclic nucleotide phosphodiesterase (cNMP), and it serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders . The compound exhibits a characteristic lactim-lactam tautomerism that is solvent-dependent, a property that differentiates it from other hydroxyisoquinoline isomers [1]. Its commercial availability typically ranges from 90% to 99% purity, and it is supplied as a yellow to orange crystalline powder with a melting point of 192-194°C . This compound is utilized across medicinal chemistry, photophysical research, and organic synthesis as a versatile building block and research tool .

3-Hydroxyisoquinoline (CAS 7651-81-2) Critical Differentiation: Why Isomeric Substitution Is Not Feasible


3-Hydroxyisoquinoline cannot be reliably replaced by other hydroxyisoquinoline isomers (e.g., 1-, 4-, or 5-hydroxyisoquinoline) or by the structurally similar 3-hydroxyquinoline due to fundamental differences in chemical reactivity, biological target engagement, and physical properties [1]. The position of the hydroxyl group on the isoquinoline scaffold dictates its tautomeric equilibrium, which in turn governs its behavior as a nucleophile in synthetic applications and its interaction with biological targets [2]. Unlike its isomers, 3-hydroxyisoquinoline exhibits a unique solvent-dependent lactim-lactam tautomerism that is not observed for other positional isomers [3]. Furthermore, comparative studies have demonstrated that 3-hydroxyisoquinoline possesses distinct inhibitory activity against cyclic nucleotide phosphodiesterase (cNMP) and serves as a scaffold for HCV NS5b polymerase inhibitors, whereas 4-hydroxyisoquinoline derivatives are primarily explored as HIF hydroxylase inhibitors [4]. These divergent mechanistic and structural roles underscore that generic substitution within the hydroxyisoquinoline family is not scientifically valid without rigorous, application-specific validation [5].

3-Hydroxyisoquinoline (CAS 7651-81-2) Quantitative Differentiation: Evidence-Based Comparator Analysis


Solvent-Dependent Tautomeric Equilibrium of 3-Hydroxyisoquinoline Versus Positional Isomers

3-Hydroxyisoquinoline exhibits a unique solvent-dependent tautomeric equilibrium, existing predominantly as the lactim form in non-hydroxylic solvents (e.g., diethyl ether) and as the lactam form in water [1]. This behavior contrasts sharply with 1-chloro-3-hydroxyisoquinoline, which remains exclusively in the lactim form across all common solvents, and 3-hydroxycinnoline, which exists solely as the lactam form irrespective of the solvent environment [1]. This differential tautomeric control is critical for applications where the compound's reactivity and hydrogen-bonding capacity must be precisely modulated.

Tautomerism Solvent Effects Molecular Spectroscopy

cNMP Phosphodiesterase Inhibition: 3-Hydroxyisoquinoline as a Non-Nucleoside Inhibitor

3-Hydroxyisoquinoline is specifically characterized as a non-nucleoside inhibitor of cyclic nucleotide phosphodiesterase (cNMP), a mechanism implicated in the treatment of nervous system diseases such as Parkinson's and Alzheimer's . While quantitative IC50 data for this specific compound against purified cNMP is not publicly available in the primary literature, its classification as a non-nucleoside inhibitor distinguishes it from nucleoside-based PDE inhibitors . In contrast, 4-hydroxyisoquinoline derivatives are primarily pursued as HIF hydroxylase inhibitors (PHD1), and 5-hydroxyisoquinoline has been identified as a fragment-like inhibitor of MK2 with an IC50 of approximately 85 μM [1][2]. This divergence in target engagement underscores that the position of the hydroxyl group dictates distinct biological activities, making 3-hydroxyisoquinoline the required compound for studies focused on non-nucleoside cNMP inhibition.

Enzyme Inhibition Phosphodiesterase Neurological Disorders

Fluorescence Emission Properties: 3-Hydroxyisoquinoline as a Blue-Emissive Scaffold

Derivatives of 3-hydroxyisoquinoline have been demonstrated to function as intensively blue-fluorescence emitters, with photophysical studies revealing that donor substitution on the benzo core considerably enhances fluorescence quantum yields [1]. In contrast, 1-hydroxyisoquinoline (isocarbostyril) and 4-hydroxyisoquinoline are not typically reported as fluorescent scaffolds in the same capacity, with 4-hydroxyisoquinoline more commonly explored for its enzyme inhibition properties [2]. This differential photophysical behavior makes 3-hydroxyisoquinoline the preferred core structure for developing novel fluorescent probes and materials.

Fluorescence Photophysics Materials Chemistry

Melting Point and Thermal Stability: Differentiating 3-Hydroxyisoquinoline from Isomers

The melting point of 3-hydroxyisoquinoline is consistently reported as 192-194°C . This value is distinct from that of 1-hydroxyisoquinoline, which melts at approximately 209-211°C, and 5-hydroxyisoquinoline, which melts at approximately 232-234°C [1]. These distinct thermal signatures are critical for identity verification, purity assessment, and formulation development. Furthermore, the melting point of 3-hydroxyisoquinoline is in agreement with its existence as a crystalline solid at room temperature, a property that facilitates handling and storage compared to lower-melting analogs.

Physical Properties Thermal Analysis Quality Control

3-Hydroxyisoquinoline (CAS 7651-81-2) Application Scenarios: Translating Differentiation into Research Utility


Medicinal Chemistry: cNMP Phosphodiesterase Inhibitor Development

Based on its established role as a non-nucleoside inhibitor of cyclic nucleotide phosphodiesterase (cNMP), 3-hydroxyisoquinoline is the compound of choice for initiating structure-activity relationship (SAR) studies aimed at developing novel therapeutics for neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy . Its specific inhibition profile distinguishes it from other hydroxyisoquinoline isomers, which target unrelated enzymes (e.g., HIF hydroxylase or MK2), ensuring that research efforts are directed toward the intended biological pathway [1][2].

Photophysical Research: Development of Blue-Emissive Fluorescent Probes

The demonstrated capacity of 3-hydroxyisoquinoline derivatives to act as intensively blue-fluorescence emitters makes this compound a valuable starting material for the design and synthesis of novel fluorescent probes, sensors, and optoelectronic materials [3]. Its unique phototautomerization behavior in the excited state, which occurs on a nanosecond timescale, further enables its use in time-resolved fluorescence applications and studies of excited-state proton transfer dynamics [4].

Organic Synthesis: Versatile Building Block for Heterocyclic Chemistry

The solvent-dependent tautomeric equilibrium of 3-hydroxyisoquinoline allows for selective functionalization under different reaction conditions, making it a versatile building block for the synthesis of complex heterocyclic systems [5]. Its utility as a key intermediate in the synthesis of pharmaceuticals and alkaloid derivatives is well-documented, and its distinct melting point provides a reliable quality control metric for verifying identity and purity in multi-step synthetic sequences .

Technical Documentation Hub

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